molecular formula C9H10O3 B8790546 3-(1,3-Dioxolan-2-yl)phenol CAS No. 7070-85-1

3-(1,3-Dioxolan-2-yl)phenol

Cat. No. B8790546
M. Wt: 166.17 g/mol
InChI Key: ORZIHESPONWBAJ-UHFFFAOYSA-N
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Patent
US04904786

Procedure details

To a solution of 3-hydroxybenzaldehyde (91.6 g, 0.75 mol) in 500 ml toluene is added ethylene glycol (333.0 g, 5.3 mol) and p-toluenesulfonic acid (0.19 g, 0.001 mol). The flask is equipped with a Dean-Stark trap and the mixture is refluxed for 2 days, extracted with saturated sodium bicarbonate solution and the organic phase separated and dried (MgSO4). Filtration and evaporation of solvent gives the title product as an oil (80.3 g, 64% yield).
Quantity
91.6 g
Type
reactant
Reaction Step One
Quantity
333 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10](O)[CH2:11][OH:12]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:6]1[CH2:10][CH2:11][O:12][CH:5]1[C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=1

Inputs

Step One
Name
Quantity
91.6 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
333 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.19 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 80.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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